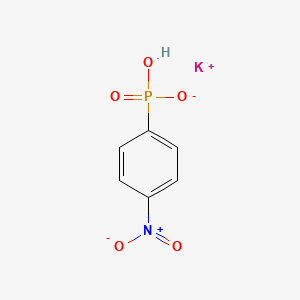

Potassium hydrogen (4-nitrophenyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium hydrogen (4-nitrophenyl)phosphonate (pNPP) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, crystalline powder that is soluble in water and other polar solvents. pNPP has been used in various biochemical and physiological studies due to its unique properties and characteristics.

Scientific Research Applications

Structural Analysis and Kinetic Study

Potassium hydrogen (4-nitrophenyl)phosphonate has been structurally analyzed, revealing interactions between various forms of 4-nitrophenyl phosphate and potassium cations. This study provides insights into the hydrogen bonding patterns in the crystalline state and the role of potassium ions in the hydrolysis of 4-nitrophenyl phosphate (Kuczek, Bryndal, & Lis, 2006).

Synthesis of Phosphodiesters

The hydrogenphosphonate method has been employed for synthesizing specific glycosides using 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosides, indicating a significant application in synthesizing components of bacterial capsular antigens (Nikolaev, Ivanova, & Shibaev, 1990).

Enzyme Catalysis

Research has shown that enzymes can catalyze the hydrolysis of 4-nitrophenyl and 2-naphthyl monoesters of phenylphosphonic acid. This finding is significant in understanding enzyme specificity and substrate interactions (Kelly, Dardinger, & Butler, 1975).

One-Pot Synthesis Applications

The compound has been used in a one-pot reaction to synthesize 1-hydroxyindole-3-phosphonic or -3-phosphinic esters, demonstrating its utility in creating complex organic compounds (Zhang, Liao, & Gao, 1990).

Hydrolysis Studies

Studies have investigated the hydrolysis of phosphonate esters like O-(4-nitrophenyl) 2-pyridylphosphonate, providing insights into the reaction mechanisms and the role of transition metal ions in catalysis (Loran, Naylor, & Williams, 1977).

Metal Phosphonates Synthesis

Research into the synthesis of mixed-ligated metal phosphonates, like M2(pbtcH)(phen)2(H2O)2, has shown potential in creating structures with hydrogen bonding interactions and π – π stacking, useful in supramolecular chemistry (Zheng, Ren, Bao, & Zheng, 2014).

Enzymic Hydrolysis

Enzymes capable of hydrolyzing the 4-nitrophenyl monoester of phenylphosphonic acid have been detected in various biological sources, highlighting the biochemical importance of these reactions (Kelly & Butler, 1975).

Plant Defense Mechanism

Potassium phosphonate induces defense responses in plants against pathogens, demonstrating its role in agricultural and botanical research (Daniel & Guest, 2005).

Antibody Catalysis

Monoclonal antibodies catalyzing the hydrolysis of 4-nitrophenyl esters have been developed using a phosphonate as hapten, indicating applications in biocatalysis and enzyme mimicry (Kirk et al., 1995).

properties

IUPAC Name |

potassium;hydroxy-(4-nitrophenyl)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO5P.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMUUMXNNVOFAF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

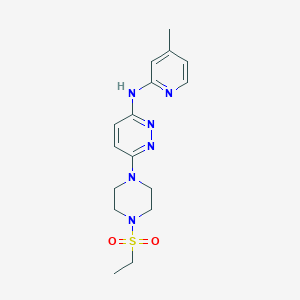

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hydrogen (4-nitrophenyl)phosphonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)

![N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2372276.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)